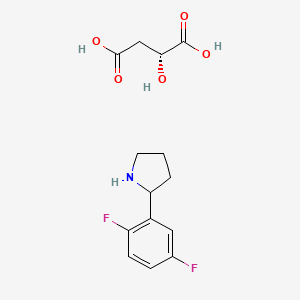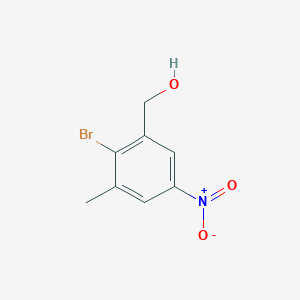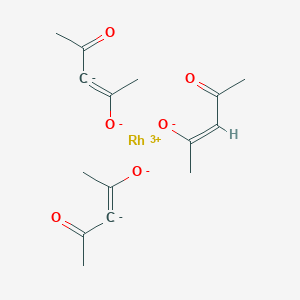
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in industrial processes and its potential in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate involves specific synthetic routes that ensure the purity and efficacy of the compound. The synthetic process typically involves the use of dialkyl carbonates as auxiliaries in the dewatering of fine-particle solids dispersions . This method is crucial in industries where large quantities of fine-particle solids with high water content need to be processed, such as in mining and sewage treatment plants .
Industrial Production Methods: In industrial settings, the production of this compound is optimized to achieve high yields and purity. The process involves the reaction of specific alkyl groups under controlled conditions to produce the desired compound. The use of advanced techniques and equipment ensures that the compound meets the required standards for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically use reagents such as dialkyl carbonates and other alkyl groups. The conditions for these reactions are carefully controlled to ensure the desired outcomes. For example, the use of specific temperatures and pressures can influence the reaction pathways and the products formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often tailored for specific industrial or research applications, making the compound highly versatile.
Applications De Recherche Scientifique
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in the study of biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and its role in drug development. Additionally, the compound is used in industrial applications, such as in the production of fine-particle solids and other materials .
Mécanisme D'action
The mechanism of action of sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds: sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar alkyl groups and those used in similar industrial processes .
Uniqueness: What sets this compound apart from other compounds is its specific synthetic route and its versatility in various applications. The compound’s ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable chemical entity.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties, versatile applications, and specific synthetic routes make it a compound of interest for researchers and industry professionals alike.
Propriétés
IUPAC Name |
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,10H,3-4H2,1-2H3;/q;+1/p-1/b7-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJXBVYNRIJRJ-GZOLSCHFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(=O)OCC)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)C(=O)OCC)/[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[bis(2-adamantyl)phosphanyl]-N,N-dimethylaniline](/img/structure/B8139604.png)




![(2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one](/img/structure/B8139644.png)
![1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B8139652.png)
![N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B8139663.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid](/img/structure/B8139676.png)
![2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline](/img/structure/B8139683.png)

